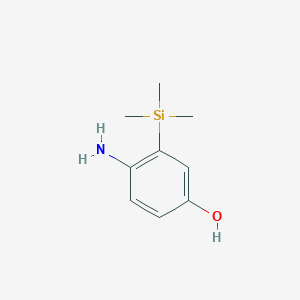![molecular formula C17H15NS B14707012 5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline CAS No. 23131-40-0](/img/structure/B14707012.png)
5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline is a complex organic compound with a unique structure that combines elements of benzothiophene and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce more saturated derivatives .
Scientific Research Applications
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzothieno[3,2-b]benzothiophene: Known for its high mobility in organic field-effect transistors.
2-Thio-containing pyrimidines: Noted for their diverse biological activities.
Uniqueness
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline stands out due to its unique structural features, which combine elements of both benzothiophene and isoquinoline. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
CAS No. |
23131-40-0 |
|---|---|
Molecular Formula |
C17H15NS |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
5,11-dimethyl-3,4-dihydro-[1]benzothiolo[3,2-g]isoquinoline |
InChI |
InChI=1S/C17H15NS/c1-10-12-7-8-18-9-14(12)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
NODXAPLUEIVVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN=CC2=C(C3=C1C4=CC=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


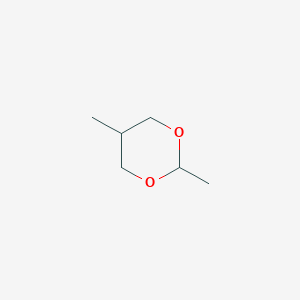
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
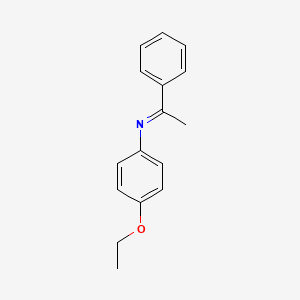
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

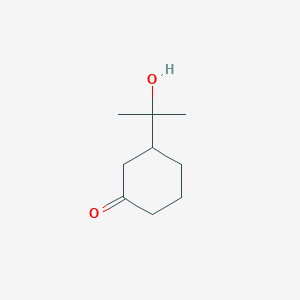
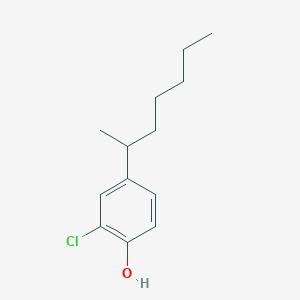
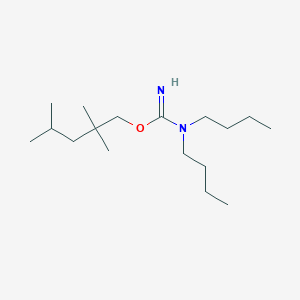
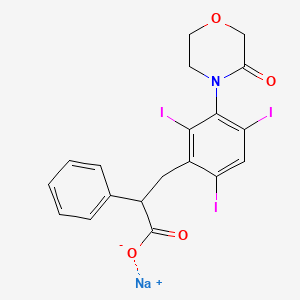
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
